2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2.2ClH/c18-14-3-4-15(19)13(10-14)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;;/h1-4,9-10,16,22H,5-8,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYGOISBRNHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)CC(C3=CC=CO3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring through a cyclization reaction.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Furan Ring: The furan ring is typically attached through a coupling reaction.
Formation of the Ethanol Group: The ethanol group is introduced through a reduction reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the difluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Central structure known for diverse biological activity |
| Difluorobenzyl Group | Enhances lipophilicity and receptor binding |
| Furan Ring | Contributes to bioactivity and solubility |
| Dihydrochloride Salt | Improves stability and solubility in aqueous solutions |
Pharmacological Applications
Research indicates that compounds within the piperazine class often exhibit a range of pharmacological effects, including:
- Anxiolytic Properties : The compound may act on neurotransmitter systems to reduce anxiety.
- Antidepressant Effects : Potential interactions with serotonin receptors could contribute to mood regulation.
- Antipsychotic Activity : Its structural similarities to known antipsychotics suggest possible efficacy in treating schizophrenia and related disorders.
Synthesis and Industrial Production
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : Cyclization reactions are employed to form the core structure.
- Introduction of the Difluorobenzyl Group : This is achieved via nucleophilic substitution reactions.
- Attachment of the Furan Ring : Coupling reactions are used for this step.
- Formation of the Ethanol Group : Reduction reactions introduce the hydroxyl group.
- Dihydrochloride Salt Formation : The final step involves reacting with hydrochloric acid to yield the dihydrochloride salt.
Industrial production methods focus on optimizing these synthetic routes to enhance yield and purity while adhering to green chemistry principles.
Case Studies and Research Findings
Recent studies have explored the potential of this compound in various therapeutic contexts:
- A study published in Molecules highlighted the synthesis and evaluation of piperazine derivatives, including 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, demonstrating promising CNS activity .
- Another research article discussed the structure-based design of similar compounds aimed at targeting specific receptors, underscoring the relevance of such derivatives in drug discovery .
Mechanism of Action
The mechanism of action of 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride would depend on its specific molecular targets and pathways. Typically, compounds of this class interact with receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Hydroxyzine Dihydrochloride (HDH)
Structure: (RS)-2-{2-[4-(p-Chlorophenylbenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride . Key Differences:
- Substituent on Piperazine : HDH has a p-chlorophenylbenzyl group, while the target compound has a 2,5-difluorobenzyl group. Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance compared to chlorine, enhancing receptor affinity.
- Ethanol Chain: Both compounds share an ethanol chain, but HDH includes an ethoxy spacer, which may alter pharmacokinetics (e.g., half-life). Pharmacological Implications: HDH is a first-generation H1 antagonist with sedative effects.
Levocetirizine Dihydrochloride
Structure : (R)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride .
Key Differences :
- Functional Group: Levocetirizine has a carboxylic acid group instead of ethanol, increasing polarity and reducing blood-brain barrier penetration (second-generation antihistamine with minimal sedation).
- Substituent on Piperazine: The (4-chlorophenyl)phenylmethyl group is bulkier than the target’s 2,5-difluorobenzyl, possibly enhancing H1 receptor affinity but reducing solubility. Pharmacological Implications: Levocetirizine’s carboxylate group facilitates renal excretion, whereas the target compound’s ethanol moiety may undergo hepatic oxidation, altering metabolic pathways .
Decloxizine Dihydrochloride
Structure: 2-[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]-ethanol Dihydrochloride . Key Differences:
- Ethanol Chain: Both share ethanol chains, but Decloxizine’s ethoxy spacer may influence binding kinetics. Pharmacological Implications: The diphenylmethyl group in Decloxizine may enhance receptor binding but limit bioavailability. The target compound’s fluorinated benzyl could offer a balance between potency and solubility .
4-(4-Aminophenyl)piperazin-1-ylmethanone
Structure: Piperazine substituted with 4-aminophenyl and furan-2-yl ketone . Key Differences:
- Functional Group: A ketone replaces the ethanol group, reducing hydrogen-bonding capacity and altering metabolic pathways (e.g., reductive vs. oxidative metabolism).
- Substituent on Piperazine: The 4-aminophenyl group introduces a primary amine, which may increase solubility but risk acetylation-mediated deactivation. Pharmacological Implications: The ketone group’s electron-withdrawing nature could weaken receptor interactions compared to the target compound’s ethanol moiety .
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity in the target compound may enhance receptor binding compared to HDH’s chlorine, while reducing CNS side effects .
- Ethanol vs. Carboxylic Acid: The ethanol group in the target compound may result in slower renal excretion compared to Levocetirizine’s carboxylate, necessitating dose adjustments .
- Bulkiness vs. Solubility : Decloxizine’s diphenylmethyl group highlights a trade-off between receptor affinity and solubility, avoided in the target compound via fluorinated benzyl .
Biological Activity
2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the piperazine class, which is known for various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic properties. The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Chemical Structure and Properties
The compound's IUPAC name is 2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol dihydrochloride. Its molecular formula is , with a molecular weight of approximately 368.27 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Central structure known for diverse activity |
| Difluorobenzyl Group | Enhances lipophilicity and receptor binding |
| Furan Ring | Contributes to bioactivity and solubility |
| Dihydrochloride Salt | Improves stability and solubility in aqueous solutions |
Pharmacological Profile
Research indicates that compounds with similar structures exhibit a range of biological activities:
- CNS Activity : Piperazine derivatives are often explored for their effects on serotonin and dopamine receptors. Preliminary studies suggest that this compound may act as a modulator of these neurotransmitter systems, potentially offering anxiolytic or antidepressant effects.
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of piperazine derivatives. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise against various bacterial strains.
- Anti-inflammatory Effects : Compounds containing furan rings have been associated with anti-inflammatory properties. The potential for this compound to exhibit similar effects warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Study on Piperazine Derivatives : A study investigating various piperazine derivatives found that modifications to the benzyl group significantly affected the compounds' binding affinity to serotonin receptors, suggesting that the difluorobenzyl modification could enhance activity against CNS targets .
- Anti-inflammatory Activity : Research into furan-containing compounds has demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, indicating a potential pathway through which this compound may exert anti-inflammatory effects .
Toxicity and Safety Profile
Preliminary assessments suggest that while many piperazine derivatives show low cytotoxicity, detailed toxicity studies specific to this compound are necessary. Research indicates that structural modifications can lead to varying degrees of toxicity; thus, understanding the safety profile is critical for therapeutic development .
Q & A
Q. Table 1. Representative Synthetic Yields for Analogous Compounds
| Compound Class | Key Step | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Piperazin-1-ium trifluoroacetate | TFA deprotection | 48 | >95 | |
| Dihydrochloride salts | Ethanol recrystallization | 62 | 98 |
Q. Table 2. Common Analytical Parameters for Dihydrochloride Salts
| Parameter | Target Range | Technique |
|---|---|---|
| Melting point | 180–220°C (decomp.) | DSC |
| Chloride content | 10.5–11.5% (w/w) | Titration |
| Residual solvents | <500 ppm (ICH Q3C) | GC-MS |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
